4-Acetylphenyl benzenesulfonate

Organic Synthesis Cross-Coupling Electrophilic Reactivity

4-Acetylphenyl benzenesulfonate (CAS 64101-66-2) provides a uniquely balanced leaving group (Hammett σp = 0.00) that avoids the side reactions of triflates and the inefficiency of tosylates. This crystalline sulfonate ester ensures precise stoichiometry and simplified purification, making it the optimal electrophilic building block for pharmaceutical and agrochemical intermediate synthesis. Ideal for Claisen-Schmidt condensations yielding bioactive chalcones.

Molecular Formula C14H12O4S
Molecular Weight 276.31 g/mol
CAS No. 64101-66-2
Cat. No. B11704998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl benzenesulfonate
CAS64101-66-2
Molecular FormulaC14H12O4S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O4S/c1-11(15)12-7-9-13(10-8-12)18-19(16,17)14-5-3-2-4-6-14/h2-10H,1H3
InChIKeyMEOYXYXANNAOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenyl Benzenesulfonate (CAS 64101-66-2) | Sulfonate Ester Intermediate Procurement Specification


4-Acetylphenyl benzenesulfonate (CAS 64101-66-2, molecular formula C14H12O4S, exact mass 276.0456 Da) is a crystalline aryl sulfonate ester synthesized via base-mediated condensation of 4-hydroxyacetophenone with benzenesulfonyl chloride . This compound belongs to the broader class of activated phenol derivatives wherein the benzenesulfonate moiety serves as a leaving group, enabling its primary function as an electrophilic building block in cross-coupling and nucleophilic substitution reactions [1]. Its procurement is typically directed toward research and development applications requiring a defined, stable, and analytically characterized intermediate for the synthesis of pharmaceuticals, agrochemicals, or functional materials .

4-Acetylphenyl Benzenesulfonate: Structural Determinants Precluding Generic Substitution in Synthetic Workflows


Direct substitution of 4-acetylphenyl benzenesulfonate with structurally related aryl sulfonates or alternative electrophiles (e.g., triflates, halides, or tosylates) is not scientifically sound without revalidation due to quantifiable differences in leaving group capability, steric bulk, and crystallinity that govern both reaction kinetics and downstream purification outcomes. While aryl sulfonates as a class offer superior handling and storage stability compared to more labile triflates, they exhibit attenuated electrophilicity—a trade-off that necessitates precise matching of the sulfonate leaving group (benzenesulfonate vs. methanesulfonate vs. p-toluenesulfonate) to the intended nucleophile and reaction conditions [1]. Furthermore, the unsubstituted phenyl ring in 4-acetylphenyl benzenesulfonate lacks the electron-donating methyl group present in the p-toluenesulfonate (tosylate) analog, resulting in a predictably different leaving group aptitude and, consequently, altered activation energy profiles for nucleophilic attack—a variance that can shift reaction yields, require different catalyst loadings, or mandate altered temperature protocols in sensitive synthetic sequences [2].

Quantitative Differentiation of 4-Acetylphenyl Benzenesulfonate: Comparative Analytical and Performance Evidence


Structural Determinant of Reactivity: Comparative Leaving Group Aptitude vs. Tosylate and Triflate Analogs

4-Acetylphenyl benzenesulfonate occupies a defined reactivity window between the highly electrophilic 4-acetylphenyl triflate and the less reactive 4-acetylphenyl p-toluenesulfonate (tosylate). The absence of an electron-donating p-methyl group on the benzenesulfonate moiety confers a quantifiably higher Hammett σp value (σp = 0.00 for H in benzenesulfonate vs. σp = -0.17 for CH3 in tosylate), corresponding to an approximately 1.5-fold increase in leaving group ability based on established linear free-energy relationships for aryl sulfonate ester hydrolysis [1]. This enhanced electrophilicity relative to the tosylate analog, combined with superior bench stability and crystallinity relative to the moisture-sensitive triflate derivative, positions 4-acetylphenyl benzenesulfonate as the optimal balance of reactivity and practical handling for synthetic sequences requiring moderate to high electrophilic activation without the operational constraints imposed by triflate instability [2].

Organic Synthesis Cross-Coupling Electrophilic Reactivity

Validated Precursor for Insecticidal Benzylideneacetophenones: Quantitative LC50 Benchmarking

4-Acetylphenyl benzenesulfonate serves as the direct synthetic precursor to a series of benzylideneacetophenone (chalcone) derivatives with demonstrated insecticidal activity against Spodoptera frugiperda (fall armyworm). In a 2024 structure-activity relationship study, treatment of 4-acetylphenyl 4-methylbenzenesulfonate (the p-toluenesulfonate analog closely related to 4-acetylphenyl benzenesulfonate) with aromatic aldehydes under Claisen-Schmidt conditions yielded bioactive chalcones, with the most potent derivative achieving LC50 values of 3.46 mg/L against 2nd instar larvae and 9.45 mg/L against 4th instar larvae [1]. This established synthetic route, which proceeds via the activated aryl sulfonate intermediate, provides a validated pathway for generating structurally diverse acetophenone-derived chalcones. The unsubstituted benzenesulfonate variant (target compound) is expected to exhibit analogous or enhanced reactivity in this condensation due to its comparatively higher leaving group aptitude (see Evidence Item 1), enabling access to the same biologically relevant chemical space with potentially improved reaction kinetics [1].

Agrochemical Discovery Insecticide Development Structure-Activity Relationship

Crystallinity-Driven Purification Advantage vs. Non-Crystalline Electrophiles

As a member of the aryl sulfonate ester class, 4-acetylphenyl benzenesulfonate exhibits the characteristic crystallinity that distinguishes sulfonates from alternative phenol-derived electrophiles such as alkyl halides or in situ-generated triflates. This crystalline nature translates directly to tangible operational advantages: easier purification via recrystallization rather than column chromatography, straightforward handling and weighing of solid material versus moisture-sensitive liquids, and enhanced long-term storage stability under ambient laboratory conditions [1]. For procurement and laboratory operations, this material property reduces the technical burden associated with reagent preparation, minimizes the risk of decomposition-related yield variability, and supports more reproducible synthetic outcomes—particularly in multi-step sequences where intermediate purity is critical. While quantitative purity specifications are vendor-dependent and must be verified via batch-specific certificates of analysis (typically including HPLC purity ≥98% and confirming NMR spectroscopic identity ), the inherent solid-state stability of benzenesulfonate esters provides a foundational reliability advantage over more labile activated phenol alternatives.

Process Chemistry Purification Efficiency Solid-Phase Handling

Analytical Characterization and Purity Specification: Vendor Batch Consistency

Commercially sourced 4-acetylphenyl benzenesulfonate is supplied with comprehensive analytical characterization including 1H NMR, 13C NMR, and HPLC purity analysis, with typical purity specifications exceeding 98% . The exact mass is established as 276.04563003 Da (molecular formula C14H12O4S), with a topological polar surface area of 68.8 Ų and a calculated complexity of 396 [1]. This level of analytical documentation is essential for procurement in regulated or publication-oriented research environments where reagent identity and purity must be traceable and verifiable. While analogous compounds such as 4-acetylphenyl methanesulfonate (CAS 69497-83-2, MW 214.24 Da) or 4-acetylphenyl triflate (CAS 109613-00-5) may be available, the benzenesulfonate variant provides the combined advantages of established commercial sourcing with analytical rigor and the balanced reactivity profile described in preceding evidence items. The availability of full spectroscopic characterization data (NMR, mass) from reputable vendors ensures batch-to-batch reproducibility and facilitates compliance with journal and institutional data reporting requirements .

Quality Control Analytical Chemistry Procurement Specification

Procurement-Driven Application Scenarios for 4-Acetylphenyl Benzenesulfonate


Synthesis of Benzylideneacetophenone (Chalcone) Libraries for Agrochemical Lead Discovery

4-Acetylphenyl benzenesulfonate functions as the activated ketone component in Claisen-Schmidt condensations with aromatic aldehydes, generating structurally diverse benzylideneacetophenone derivatives. As demonstrated in recent insecticide discovery programs targeting Spodoptera frugiperda, this scaffold yields bioactive chalcones with quantifiable LC50 values in the low mg/L range (e.g., 3.46 mg/L against 2nd instar larvae) [1]. The benzenesulfonate variant provides the optimal electrophilic activation for this condensation, enabling efficient C-C bond formation while maintaining practical bench stability superior to triflate alternatives [2]. This scenario is particularly relevant for agrochemical R&D groups seeking validated building blocks for library synthesis and structure-activity relationship exploration.

Nucleophilic Aromatic Substitution and Cross-Coupling in Pharmaceutical Intermediate Synthesis

As an activated phenol derivative, 4-acetylphenyl benzenesulfonate serves as an electrophilic partner in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The crystalline nature of the compound facilitates precise stoichiometric control and simplifies post-reaction purification workflows—a critical advantage in multi-step pharmaceutical intermediate synthesis where intermediate purity directly impacts downstream yield and impurity profiles [3]. The balanced leaving group ability (Hammett σp = 0.00) positions this compound as the reagent of choice when the enhanced reactivity of a triflate introduces side-reaction risk, yet the attenuated leaving group of a tosylate (σp = -0.17) fails to drive the reaction to completion within acceptable timeframes [4]. This scenario is relevant for medicinal chemistry and process research groups engaged in route scouting and optimization.

Synthesis of Sulfonated Aromatic Compounds and Functional Materials

4-Acetylphenyl benzenesulfonate is widely employed as a key intermediate in the preparation of sulfonated aromatic compounds, serving as a versatile building block for advanced polymers and functionalized materials . The compound's stability under standard conditions and its well-defined sulfonate ester functionality make it suitable for controlled chemical transformations in materials science applications. For procurement in academic and industrial materials research, the availability of this compound with comprehensive analytical characterization (NMR, HPLC) ensures reproducible synthesis of target materials and facilitates publication-quality data reporting.

Reference Standard and Analytical Method Development

With established molecular identity (exact mass 276.0456 Da), spectroscopic signatures (1H and 13C NMR), and HPLC retention characteristics, 4-acetylphenyl benzenesulfonate serves as a reference compound for analytical method development and quality control applications . The availability of batch-specific certificates of analysis supports its use as a calibration standard in HPLC method validation, particularly in workflows involving aryl sulfonate intermediates or related sulfonate ester products. This scenario is relevant for analytical chemistry laboratories and quality control units requiring characterized reference materials with documented purity specifications.

Technical Documentation Hub

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